molecular formula C14H17Cl2N3O B1453470 3-(2-Chlorophenyl)-5-(piperazin-1-ylmethyl)isoxazole hydrochloride CAS No. 1189495-61-1

3-(2-Chlorophenyl)-5-(piperazin-1-ylmethyl)isoxazole hydrochloride

Cat. No. B1453470
CAS RN: 1189495-61-1
M. Wt: 314.2 g/mol
InChI Key: MLDNNHZCBWJZMB-UHFFFAOYSA-N
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Description

The compound seems to be related to Cetirizine, a commonly used antihistamine for allergies . Cetirizine is known to have a chlorophenyl group, a piperazinyl group, and an ethoxyacetic group in its structure .


Molecular Structure Analysis

The molecular structure of related compounds involves a central piperazine ring, with a chlorophenyl group and an ethoxyacetic group attached . The exact structure of “3-(2-Chlorophenyl)-5-(piperazin-1-ylmethyl)isoxazole hydrochloride” would likely be similar, with the isoxazole group in place of one of these other groups.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Antineoplastic Activities: Novel isoxazolines, including derivatives similar to 3-(2-Chlorophenyl)-5-(piperazin-1-ylmethyl)isoxazole hydrochloride, have been synthesized and evaluated for cytotoxic activity. Certain compounds demonstrated potent cytotoxic and antineoplastic activities, suggesting potential use in cancer treatment (Byrappa et al., 2017).

Pharmacological Evaluation

  • Antidepressant and Antianxiety Activities: Compounds structurally related to this compound have shown significant antidepressant and antianxiety activities, indicating potential application in mental health treatments (Kumar et al., 2017).

Antifungal Properties

  • Solubility and Therapeutic Potential: Research on compounds with similar structures indicates significant antifungal properties, with studies focusing on solubility thermodynamics and partitioning processes in biologically relevant solvents. This suggests potential applications in antifungal treatments (Volkova et al., 2020).

Dopamine Receptor Affinity

  • Potential in Neurological Disorders: Research indicates that compounds with similar structures have affinity for dopamine receptors, suggesting potential therapeutic applications in neurological and psychiatric disorders (Rowley et al., 1997).

Synthesis and Characterization

  • Dual Antihypertensive Agents: Derivatives have been synthesized and characterized as potential dual antihypertensive agents. These findings expand the potential medicinal applications of such compounds (Marvanová et al., 2016).

Anticancer and Antiangiogenic Effects

  • Inhibition of Tumor Growth: Novel thioxothiazolidin-4-one derivatives, structurally related to this compound, showed significant inhibition of tumor growth and angiogenesis in animal models. This indicates a promising direction for cancer therapy (Chandrappa et al., 2010).

properties

IUPAC Name

3-(2-chlorophenyl)-5-(piperazin-1-ylmethyl)-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O.ClH/c15-13-4-2-1-3-12(13)14-9-11(19-17-14)10-18-7-5-16-6-8-18;/h1-4,9,16H,5-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDNNHZCBWJZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=NO2)C3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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